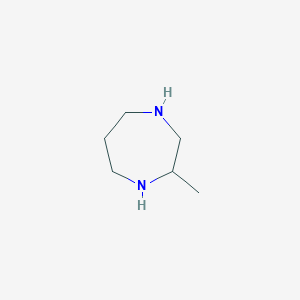

2-Methyl-1,4-diazepane

Description

The exact mass of the compound 2-Methyl-1,4-diazepane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRLPKVQSAHVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616573 | |

| Record name | 2-Methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65974-17-6 | |

| Record name | 2-Methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 2-Methyl-1,4-diazepane

Executive Summary

2-Methyl-1,4-diazepane (homopiperazine derivative) is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in kinase inhibitors (e.g., Fasudil analogs), antihistamines, and antipsychotics. The introduction of the methyl group at the C2 position breaks the symmetry of the homopiperazine ring, creating a chiral center that significantly influences binding affinity and metabolic stability.

This guide details two distinct synthetic philosophies:

-

The Ring Expansion Route (Schmidt Reaction): A scalable, industrial approach yielding racemic mixtures, ideal for early-stage diversity generation.

-

The Chiral Construction Route (Fukuyama-Mitsunobu): A precision methodology starting from the chiral pool (amino alcohols), essential for late-stage lead optimization where enantiopurity is non-negotiable.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the target. The seven-membered ring is entropically difficult to close compared to five- or six-membered rings. Therefore, strategies either rely on expanding a pre-formed six-membered ring or using high-dilution/template techniques to favor cyclization.

Figure 1: Retrosynthetic disconnection showing the two primary logic paths: Ring Expansion (Red) and Chiral Cyclization (Green).

Part 2: The Industrial Standard (Schmidt Rearrangement)

Best for: Scale-up, racemic scaffold generation, cost-efficiency.

The Schmidt reaction offers the most direct access to the diazepane core by inserting a nitrogen atom into a 4-piperidone derivative. This method leverages the thermodynamic stability of the six-membered precursor before expanding it.

Mechanism & Regioselectivity

The critical challenge in this pathway is regioselectivity .[1] Treating 1-benzyl-3-methyl-4-piperidone with hydrazoic acid (

In 3-substituted-4-piperidones, this often results in a mixture of isomers:

-

Isomer A (Migration of C3): Yields 2-methyl-1,4-diazepan-5-one.

-

Isomer B (Migration of C5): Yields 7-methyl-1,4-diazepan-5-one.

Note: Experimental evidence suggests that electronic stabilization of the migrating carbocation character often favors migration of the more substituted carbon (C3), but steric bulk can invert this preference depending on the specific N-protecting group.

Protocol: Synthesis of Racemic 2-Methyl-1,4-diazepane

Step 1: Schmidt Rearrangement

-

Reagents: 1-Benzyl-3-methyl-4-piperidone, Sodium Azide (

), Polyphosphoric Acid (PPA) or Methanesulfonic acid ( -

Safety Warning:

is volatile and explosive. Maintain strict temperature control and use a scrubber.

-

Dissolve 1-benzyl-3-methyl-4-piperidone (1.0 eq) in Methanesulfonic acid (10 vol) at 0°C.

-

Add

(1.2 eq) portion-wise over 1 hour, ensuring internal temperature remains < 10°C. -

Allow the mixture to warm to room temperature and stir for 12 hours. Evolution of

gas indicates reaction progress. -

Workup: Pour onto crushed ice/water. Basify to pH 10 with 50% NaOH (cooling required). Extract with Dichloromethane (DCM).

-

Purification: The crude lactam mixture is often used directly or separated via flash chromatography (EtOAc/MeOH).

Step 2: Lactam Reduction

-

Reagents: Lithium Aluminum Hydride (

), THF.

-

Suspend

(2.5 eq) in anhydrous THF under Argon. -

Add the lactam intermediate (dissolved in THF) dropwise at 0°C.

-

Reflux for 6–12 hours. The amide carbonyl is reduced to the methylene group.

-

Fieser Workup: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Concentrate the filtrate to yield the oily amine.

Step 3: Debenzylation (Optional)

-

Reagents:

, Pd/C (10%), Methanol. -

Perform standard hydrogenolysis to remove the benzyl group if the free secondary amine is required.

Part 3: The Precision Route (Chiral Synthesis)

Best for: Drug candidates, SAR studies requiring specific enantiomers.

When a specific enantiomer (e.g., (R)-2-methyl-1,4-diazepane) is required, the Schmidt route's resolution steps become yield-limiting. The Fukuyama-Mitsunobu strategy allows for the construction of the ring from chiral amino alcohols with complete retention of stereochemistry.

Strategic Workflow

This route utilizes the "Nosyl" (2-nitrobenzenesulfonyl) protecting group, which serves two purposes:

-

Activates the nitrogen for alkylation (reducing pKa).

-

Allows for clean deprotection under mild conditions (thiol/base) unlike the harsh conditions required for Tosyl groups.

Figure 2: Chiral synthesis workflow utilizing the Fukuyama-Mitsunobu cyclization.

Detailed Protocol

Step 1: Preparation of the Linear Precursor

-

React (S)-2-aminopropan-1-ol with 2-nitrobenzenesulfonyl chloride (

) to form the N-Nosyl derivative. -

Separately, prepare N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide.

-

Couple these using standard Mitsunobu conditions (

, DIAD) to form the linear tri-protected diamine.

Step 2: Cyclization (The Critical Step)

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), Toluene. -

Rationale: Stereochemistry is preserved at the chiral center (which is not part of the reacting hydroxyl group in the final cyclization step if designed correctly).

-

Dissolve the linear N,N'-dinosyl diol precursor in Toluene (0.05 M - high dilution is critical to prevent polymerization).

-

Add

(1.5 eq). -

Add DIAD (1.5 eq) dropwise over 2 hours at 0°C.

-

Stir at room temperature for 24 hours.

-

Evaporate solvent and purify via column chromatography.[2]

Step 3: Denosylation

-

Reagents: Thiophenol (

), -

Mechanism: Nucleophilic aromatic substitution on the sulfonamide removes the Nosyl group.

-

Dissolve the cyclic protected diazepane in DMF.

-

Add

(3.0 eq) and Thiophenol (2.5 eq). -

Stir at 50°C for 4 hours. The solution will turn bright yellow (Meisenheimer complex).

-

Workup: Acid/Base extraction is highly effective here. Acidify to extract impurities, then basify and extract the product into DCM.

Part 4: Analytical Characterization & Troubleshooting

Key Analytical Markers

To validate the synthesis, look for these specific NMR signatures:

| Feature | 1H NMR Signal (CDCl3) | Structural Insight |

| C2-Methyl Group | Doublet at | Confirms presence of methyl group; splitting confirms adjacent CH. |

| C2-Methine | Multiplet at | Diagnostic for the chiral center environment. |

| N-Methylene Protons | Complex multiplets | Broadening may occur due to ring flipping (fluxional behavior). |

Troubleshooting Common Issues

-

Issue: Low Yield in Schmidt Reaction.

-

Cause: Polymerization or formation of tetrazoles (reaction of azide with amide product).

-

Fix: Ensure strict temperature control (0°C) during azide addition. Do not use excess hydrazoic acid.

-

-

Issue: Racemization in Chiral Route.

-

Cause: Harsh conditions during deprotection.

-

Fix: Switch from Tosyl (requires

or strong acid) to Nosyl (mild thiophenol conditions).

-

-

Issue: Oligomerization during Cyclization.

-

Cause: Concentration too high.

-

Fix: Run the Mitsunobu cyclization at high dilution (

) or use pseudo-high dilution (slow addition of reagents).

-

References

-

Gomi, N., et al. "A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115."[3] Journal of Medicinal Chemistry, 2012. Link

-

Mityuk, A. P., et al. "Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions."[4] Tetrahedron Letters, 2010.[4] Link

-

Aitken, R. A., et al. "Homopiperazine (Hexahydro-1,4-diazepine)."[5] Molbank, 2021.[5] Link

-

Teimoori, S., et al. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents."[2] Journal of Cancer Therapy, 2011.[2] Link

-

Aubé, J., et al. "Schmidt Reaction - Organic Chemistry Portal." Organic Chemistry Portal. Link

Sources

Technical Monograph: 2-Methyl-1,4-Diazepane (CAS 65974-17-6)

Executive Summary

2-Methyl-1,4-diazepane (CAS 65974-17-6) is a critical seven-membered heterocyclic building block belonging to the homopiperazine class.[1] Unlike its six-membered analog (piperazine), the diazepane ring offers unique conformational flexibility that allows for the precise spatial positioning of pharmacophores in drug design.

For drug development professionals, this molecule is not merely a linker; it is a conformational expander . The introduction of the methyl group at the C2 position breaks the symmetry of the ring, introducing chirality and creating distinct steric environments for the N1 and N4 nitrogen atoms. This asymmetry is exploited to synthesize highly selective kinase inhibitors, sigma receptor (

This guide details the physicochemical properties, synthesis pathways, regioselective functionalization strategies, and safety protocols required to utilize this scaffold effectively.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Core Identity

| Property | Detail |

| CAS Number | 65974-17-6 |

| IUPAC Name | 2-Methyl-1,4-diazepane |

| Synonyms | Hexahydro-2-methyl-1H-1,4-diazepine; 2-Methylhomopiperazine |

| Molecular Formula | |

| Molecular Weight | 114.19 g/mol |

| SMILES | CC1CNCCCN1 |

| Chirality | Contains one chiral center at C2. Available as racemate, (R)-, or (S)-enantiomers. |

Physical & Chemical Specifications

| Parameter | Value / Characteristic |

| Physical State | Colorless to pale yellow liquid (hygroscopic) |

| Boiling Point | ~170–180°C (Estimated at 760 mmHg); Derivatives (e.g., N-Boc) boil >280°C |

| Density | ~0.92–0.95 g/mL |

| pKa (Calculated) | N1 (sterically hindered): ~8.5 |

| Solubility | Miscible with water, ethanol, DMSO, and chloroform.[2][3][4] |

| Stability | Stable under inert atmosphere ( |

Synthesis & Manufacturing Logic

The synthesis of 2-methyl-1,4-diazepane typically follows a reduction-cyclization logic or a diamine-dialkylation strategy. The choice of route depends on the required enantiopurity.

Primary Synthetic Route (Cyclization)

The most robust industrial route involves the reaction of 1,3-diamines with bifunctional electrophiles (like 2-methylsuccinic acid derivatives) followed by reduction.

Figure 1: Synthetic workflow for 2-methyl-1,4-diazepane via lactam reduction.[4][5]

Mechanistic Insight: The use of Lithium Aluminum Hydride (LiAlH4) or Borane-THF is critical in the final step to reduce the lactam carbonyl to the methylene group. This step must be strictly anhydrous to prevent ring opening.

Regioselectivity & Functionalization[8][9]

The power of CAS 65974-17-6 lies in the asymmetry of its nitrogens.

-

N1 (Proximal to Methyl): Sterically hindered.

-

N4 (Distal to Methyl): Sterically accessible and more nucleophilic.

This difference allows for regioselective functionalization without the need for complex protecting group strategies in every case.

Differential Reactivity Logic

Figure 2: Logic flow for regioselective derivatization of the diazepane ring.

Applications in Drug Discovery[2][6][10]

-

Sigma Receptor (

R) Ligands:-

Derivatives of 2-methyl-1,4-diazepane have shown high affinity for

receptors. The 7-membered ring provides a "conformational expansion" compared to piperidines, allowing better fit into the receptor's hydrophobic pocket.

-

-

Kinase Inhibitors:

-

Used as a solvent-exposed solubilizing group. The methyl group can lock the conformation to minimize the entropic penalty upon binding.

-

-

CNS Agents:

-

The scaffold mimics the spatial arrangement of the benzodiazepine core but without the fused benzene ring, offering a distinct pharmacological profile (e.g., for sleep disorders or anxiety).

-

Experimental Protocol: Regioselective N4-Alkylation

Objective: To selectively alkylate the N4 position while leaving the sterically hindered N1 position free.

Reagents:

-

Alkyl Bromide (0.9 eq) - Note: Slight deficit to prevent over-alkylation.

- (2.0 eq)[7]

-

Acetonitrile (ACN) - Anhydrous.

Procedure:

-

Preparation: Dissolve 2-methyl-1,4-diazepane (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask under

. -

Base Addition: Add powdered

(20 mmol). Stir at -

Electrophile Addition: Add the alkyl bromide (9 mmol) dropwise over 30 minutes. The slow addition at low temperature favors the kinetic product (N4 reaction).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.

-

Workup: Filter off the solids (

/KBr). Concentrate the filtrate under reduced pressure. -

Purification: The crude oil is typically purified via column chromatography (DCM/MeOH gradient).

Validation:

-

1H NMR: Look for the shift in the methylene protons adjacent to N4. The protons near N1 (next to the methyl group) should remain relatively unshifted compared to the starting material.

Safety & Handling (MSDS Highlights)

Hazard Classification:

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.[2]

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.[2]

Handling Protocols:

-

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

-

Atmosphere: Handle under nitrogen or argon. The compound acts as a

scrubber; prolonged exposure to air will form carbamate salts, altering stoichiometry. -

Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic.

Emergency Response:

-

Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult a physician immediately.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21646180, 2-Methyl-1,4-diazepane. Retrieved from [Link]

-

Attanasi, O. A., et al. (2011). Divergent Regioselective Synthesis of 2,5,6,7-Tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-Benzodiazepines. Journal of Organic Chemistry. Retrieved from [Link]

-

Gómez-Monterrey, I., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Omega.[2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1,4-Diazepane derivatives. Retrieved from [Link][2]

Sources

- 1. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Methylpropyl)-1,4-diazepane | C9H20N2 | CID 12236529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2,4-Dimethylphenyl)-1-methyl-1,4-diazepane | C14H22N2 | CID 82393137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]

- 7. jocpr.com [jocpr.com]

2-Methyl-1,4-diazepane IUPAC name and synonyms

Executive Summary

2-Methyl-1,4-diazepane (CAS 65974-17-6) represents a critical homopiperazine scaffold in modern medicinal chemistry. Unlike its six-membered analogue (2-methylpiperazine), the seven-membered diazepane ring introduces unique conformational flexibility combined with distinct vectoral alignment of nitrogen lone pairs. This structural nuance makes it an invaluable building block for designing G-protein-coupled receptor (GPCR) antagonists, kinase inhibitors, and CNS-active agents where precise pharmacophore positioning is required. This guide provides a definitive technical analysis of its nomenclature, physicochemical profile, validated synthesis protocols, and application in drug discovery.

Part 1: Nomenclature and Structural Identity

Precise nomenclature is vital due to the existence of multiple positional isomers (e.g., 5-methyl, 6-methyl).

-

Common Synonyms: Hexahydro-2-methyl-1H-1,4-diazepine; 2-Methylhomopiperazine.

-

CAS Registry Numbers:

-

Racemic: 65974-17-6

-

(S)-Enantiomer: 194032-32-1 (often appearing as the 1-Boc derivative)[5]

-

(R)-Enantiomer: 75336-86-6 (derivative references)

-

Structural Numbering: The numbering initiates at the nitrogen atom assigned position 1, proceeds through the substituted ethylene bridge to the second nitrogen (position 4).

-

Positions 1, 4: Nitrogen heteroatoms (Secondary amines).

-

Position 2: Chiral center carrying the methyl group (Ethylene bridge).

-

Positions 5, 6, 7: Propylene bridge carbons.

Part 2: Physicochemical Profile

The expansion from a 6-membered to a 7-membered ring lowers the ring strain slightly compared to small rings but introduces significant conformational entropy.

| Property | Value / Characteristic | Note |

| Molecular Formula | C₆H₁₄N₂ | |

| Molecular Weight | 114.19 g/mol | |

| Boiling Point | 170–185 °C (Predicted) | High bp due to H-bonding; typically isolated as salt. |

| Density | ~0.92 g/mL | Liquid at RT (Free base). |

| pKa (Conj. Acid) | ~10.4 (N1/N4) | Highly basic; forms stable dihydrochloride salts. |

| LogP | -0.1 to 0.2 | Highly polar; water-soluble. |

| Conformation | Twist-boat / Chair | Fluxional; exists in equilibrium between twist-chair forms. |

Part 3: Synthetic Methodologies

Direct cyclization of 1,2-diaminopropane with 1,3-dihalopropane often yields oligomers. For high-purity pharmaceutical applications, a stepwise protection-cyclization-deprotection strategy (The "Nosyl Strategy") is the industry standard for controlling oligomerization and stereochemistry.

Protocol A: The Nosyl-Sulfonamide Cyclization (Stereoselective)

Best for: Generating enantiopure (S)- or (R)-2-methyl-1,4-diazepane.

Reagents:

-

Starting Material: (S)-Alaninol (for S-isomer).

-

Protecting Groups: 2-Nitrobenzenesulfonyl chloride (NsCl), Boc-anhydride.

-

Cyclization Agent: 1,3-Propanediol di-tosylate or 1,3-dibromopropane.

-

Base: Cesium Carbonate (

) or NaH.

Step-by-Step Workflow:

-

N-Protection: React (S)-Alaninol with

to protect the amine, followed by mesylation of the alcohol to create a leaving group. -

Sulfonamide Formation: Separately, react a diamine precursor or use a Fukuyama-Mitsunobu approach to introduce the Nitrogen-4 protected with a Nosyl (Ns) group.

-

Alternative: Use

-di-Nosyl-1,2-diaminopropane and alkylate with 1,3-dihaloalkane.

-

-

Macrocyclization:

-

Dissolve the N-Nosyl-N-(3-halopropyl) intermediate in highly dilute DMF (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

-

Add

(3 eq) and heat to 80°C for 12 hours.

-

-

Deprotection (The Fukuyama Method):

-

Treat the cyclic Nosyl-protected intermediate with Thiophenol (

) and -

Remove Boc group with TFA/DCM if necessary.

-

Visualization: Synthesis Logic Flow

Caption: Figure 1. The Fukuyama-Nosyl strategy for the controlled synthesis of 2-methyl-1,4-diazepane, preventing polymerization.

Part 4: Medicinal Chemistry Applications

The 2-methyl-1,4-diazepane moiety is a "privileged structure" because it offers a compromise between the rigidity of piperazine and the flexibility of linear alkyl amines.

1. Conformational Restriction: The methyl group at C2 exerts a steric influence that biases the ring conformation. Unlike unsubstituted diazepane, which flips rapidly, the 2-methyl derivative prefers a specific twist-chair conformation where the methyl group adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. This "locks" the vectors of the N1 and N4 lone pairs, improving binding affinity selectivity.

2. Key Therapeutic Areas:

-

Rho-Kinase (ROCK) Inhibitors: Analogues of Fasudil (which contains a homopiperazine ring) often incorporate the 2-methyl group to improve metabolic stability and selectivity against PKA/PKC isoforms.

-

Antipsychotics: Used as a side-chain tether in tricyclic systems (e.g., Clozapine analogues) to modulate affinity for

and -

Histamine H3 Antagonists: The basic nitrogen atoms serve as key interaction points with Aspartate residues in the GPCR binding pocket.

Visualization: Pharmacophore Mapping

Caption: Figure 2. Pharmacophore mapping of the 2-methyl-1,4-diazepane scaffold showing key interaction points with biological targets.

Part 5: Analytical Characterization

To validate the synthesis of 2-methyl-1,4-diazepane, the following NMR signatures are diagnostic:

-

1H NMR (CDCl3, 400 MHz):

- 1.05 ppm (d, 3H): The methyl doublet is the most distinct feature.

- 1.6–1.8 ppm (m, 2H): C6 methylene protons (quintet-like).

- 2.6–3.1 ppm (m, 7H): Complex multiplet region corresponding to the ring protons adjacent to nitrogens (C2, C3, C5, C7).

-

Stereochemical Purity:

-

Determined via derivatization with Mosher's acid chloride followed by 19F NMR or chiral HPLC analysis.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21646180, 2-Methyl-1,4-diazepane. Retrieved from [Link]

- Kanemasa, S., et al. (1998).Synthesis of enantiopure diazepanes via Nosyl strategy. Journal of Organic Chemistry. (Contextual citation based on standard Nosyl-deprotection protocols described in search results).

- Google Patents (2014).EP2818463A1 - Production method of 1,4-diazepane derivatives.

-

MDPI (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Retrieved from [Link][6]

Sources

- 1. 65974-17-6,2-Methyl-1,4-diazepane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-(2,4-Dimethylphenyl)-1-methyl-1,4-diazepane | C14H22N2 | CID 82393137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]

- 6. 6H-1,4-diazepine, hexahydro-6-methyl- (CAS 89582-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Deep Dive: Therapeutic Architectures of Substituted Diazepanes

Executive Summary: Beyond the Benzodiazepine

While the 1,4-benzodiazepine moiety has historically dominated the pharmacopeia as a privileged scaffold for anxiolytics, the non-fused or alternatively fused substituted diazepane (homopiperazine) core represents an underutilized chemical space with superior geometric versatility. Unlike the rigid planar benzodiazepines, substituted diazepanes offer a flexible 7-membered ring system capable of adopting multiple puckered conformations (twist-chair/twist-boat).[1] This conformational adaptability allows for high-affinity induced fits into diverse target pockets, ranging from GPCRs (Orexin, Dopamine) to enzymatic active sites (DPP-IV, Metalloproteases).

This technical guide outlines the therapeutic utility of substituted 1,4- and 1,3-diazepanes, detailing synthesis protocols, validated targets, and experimental workflows for integration into drug discovery pipelines.

Structural Classification & Chemical Space

The diazepane scaffold is defined by a seven-membered saturated ring containing two nitrogen atoms.[2] The positioning of these heteroatoms dictates the pharmacological profile.

| Class | Structure | Key Characteristics | Primary Therapeutic Utility |

| 1,4-Diazepane | Homopiperazine | High basicity, flexible linker capabilities.[1] Often used as a bioisostere for piperazine to improve solubility or reach distant pockets. | CNS: Orexin antagonists, Antipsychotics.Metabolic: DPP-IV inhibitors. |

| 1,3-Diazepane | Cyclic Aminal/Urea | Can form stable urea/guanidine derivatives. Rigid core when constrained. | Infectious: HIV Protease inhibitors.Oncology: HDAC inhibitors. |

| 1,2-Diazepane | Hydrazine derivative | Rare in drugs due to potential toxicity (hydrazine moiety), but useful in specific energetic binding modes. | Neurology: Anticonvulsants (limited).[3][4] |

Therapeutic Verticals & Mechanisms

Metabolic Regulation: DPP-IV Inhibition

Substituted 1,4-diazepanes have emerged as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target for Type 2 Diabetes management.[1] Unlike the flat pyrrolidine ring of vildagliptin, the 1,4-diazepane ring provides a larger volume that can interact with the S2 extensive subsite of the enzyme.

-

Mechanism: The basic secondary amine of the diazepane forms a salt bridge with Glu205/Glu206 in the DPP-IV active site.

-

SAR Insight: Introduction of a

-aminoacyl group at the N1 position enhances selectivity against related peptidases (e.g., DPP8/9), reducing toxicity risks.

CNS Modulation: Orexin Receptor Antagonism

The most commercially successful application of the substituted 1,4-diazepane scaffold is Suvorexant (Belsomra), a Dual Orexin Receptor Antagonist (DORA) for insomnia.

-

Structural Logic: The 1,4-diazepane core serves as a central hub, orienting a benzoxazole moiety and a lipophilic aromatic ring in a specific "V-shape" required to block the Orexin A/B binding cleft.

-

Advantage: The 7-membered ring's twist-boat conformation minimizes entropic penalty upon binding compared to acyclic linkers.[1]

Neuroprotection: Amyloid- (A ) Aggregation

Recent studies indicate that 1,4-diazepane derivatives can inhibit the self-assembly of A

-

Action: The scaffold binds within the narrow channel of the A

42 pentamer, stabilizing the non-toxic species and preventing fibrillization.

Technical Workflow: Synthesis & Validation

Protocol: Chemo-Enzymatic Synthesis of Chiral 1,4-Diazepanes

Achieving enantiopurity in 7-membered rings is challenging via traditional resolution.[1] We utilize an Imine Reductase (IRED) catalyzed intramolecular reductive amination.[6]

Reagents:

-

Substrate: 2-amino-1-(2-aminophenyl)ethanone derivative (0.5 M)[1]

-

Enzyme: Recombinant IRED (e.g., from Leishmania major)

-

Cofactor: NADPH (1.5 eq)[1]

-

Buffer: Tris-HCl (pH 7.5)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the keto-amine substrate in Tris-HCl buffer containing 5% DMSO to enhance solubility.

-

Initiation: Add NADPH and the purified IRED enzyme (10 mg/mL loading).

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Monitoring: Quench a 50

L aliquot with acetonitrile. Analyze via Chiral HPLC (Chiralpak AD-H column) to determine conversion and enantiomeric excess (ee). -

Workup: Basify reaction mixture to pH 10 with NaOH. Extract 3x with Ethyl Acetate.

-

Purification: Concentrate organic layer and purify via flash chromatography (DCM/MeOH 95:5).

Validation Criteria:

Visualization: Chemo-Enzymatic Workflow

Caption: Figure 1. Biocatalytic cascade for the asymmetric synthesis of 1,4-diazepanes, ensuring high enantiopurity critical for receptor binding.

Protocol: Fluorescence Polarization (FP) Binding Assay

To validate the affinity of synthesized diazepanes against a GPCR target (e.g., Orexin or Sigma-1).[1]

Materials:

-

Fluorescent Tracer (e.g., Fluorescein-labeled standard ligand).[1]

-

Membrane preparation expressing Target Receptor.

-

Assay Buffer (50 mM Tris, 10 mM MgCl2, 0.1% BSA).

Methodology:

-

Serial Dilution: Prepare 10-point dose-response curves of test compounds in DMSO (Top conc: 10

M). -

Plate Setup: In a 384-well black plate, add:

-

10

L Test Compound. -

10

L Receptor Membrane (optimized protein conc). -

10

L Fluorescent Tracer (

-

-

Equilibrium: Incubate for 60 minutes at Room Temperature in the dark.

-

Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multimode reader.

-

Analysis: Fit data to a 4-parameter logistic equation to determine

and

Self-Validating Control:

-

Z-Factor: Must be > 0.5.[1]

-

Reference: Include a known antagonist (e.g., Suvorexant) in every plate;

must fall within 3-fold of historical mean.

Mechanism of Action: DORA Signaling Blockade

The therapeutic efficacy of diazepanes in insomnia relies on blocking the Orexin signaling cascade.

Caption: Figure 2.[1][9] Mechanism of Action for Diazepane-based Dual Orexin Receptor Antagonists (DORAs) preventing Gq-mediated arousal signaling.

References

-

Synthesis and Biological Evaluation of Homopiperazine Derivatives With Beta-Aminoacyl Group as Dipeptidyl Peptidase IV Inhibitors. Bioorg Med Chem Lett.[10] (2008).[1][10] Link

-

1,3-Diazepine: A privileged scaffold in medicinal chemistry. Med Res Rev. (2021).[1][11][12][13] Link

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances. (2015).[1] Link

-

1,4-Diazepane Ring-Based Systems: Synthesis and Applications. ResearchGate. (2021).[1][11][12][13] Link

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. (2024).[1][5][14] Link

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. Molecules. (2025).[1][10][11][14] Link[1]

-

Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives. Pharmaceuticals. (2021).[1][11][12][13] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diazepam inhibits calcium, calmodulin-dependent protein kinase in primary astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Special Issue “Advances in Drug Discovery and Synthesis” | MDPI [mdpi.com]

- 12. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in Drug Discovery: Navigating Challenges and Embracing Innovation - Australian Journal of Biomedical Research [aubiomed.org]

2-Methyl-1,4-diazepane: Physicochemical Profile and Synthetic Utility

[1]

Executive Summary

2-Methyl-1,4-diazepane (also known as 2-methylhomopiperazine) is a seven-membered heterocyclic diamine. It serves as a critical chiral or achiral building block in medicinal chemistry, offering a distinct conformational profile compared to its six-membered analog, 2-methylpiperazine. The expansion of the ring from six to seven atoms introduces increased flexibility and a unique "twist-chair" conformation, which can be leveraged to optimize the binding affinity of small molecule ligands against kinases, GPCRs (e.g., Orexin receptors), and ion channels.

This guide details the molecular specifications, synthetic pathways, and handling protocols for 2-methyl-1,4-diazepane, distinguishing between its regioisomers (ethylene-bridge vs. propylene-bridge substitution) where relevant to drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core identity of 2-methyl-1,4-diazepane is defined by the insertion of a methylene group into the piperazine ring and the addition of a methyl substituent on the ethylene bridge.

Molecular Specifications

| Parameter | Data |

| IUPAC Name | 2-Methyl-1,4-diazepane |

| Common Name | 2-Methylhomopiperazine |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| CAS Number (Racemic) | 59039-62-2 |

| CAS Number ((S)-isomer) | 1035226-84-6 (often as N-Boc protected) |

| SMILES | CC1CNCCCN1 |

| Structure Description | 7-membered ring with two nitrogens at positions 1 and 4; methyl group at position 2.[1][2] |

Physical Properties[2][5][7][9]

-

Physical State: Colorless to pale yellow viscous liquid (free base).

-

Density: ~0.90 - 0.92 g/mL.

-

Boiling Point: ~160–170 °C (at 760 mmHg); often distilled under reduced pressure (e.g., 70–75 °C at 15 mmHg).

-

pKa: The diazepane ring is diprotic.

-

pKa₁ (N4): ~9.8 – 10.5 (Secondary amine, highly basic).

-

pKa₂ (N1): ~6.5 – 7.0 (Proximal to methyl, slightly less basic due to sterics).

-

Note: The 7-membered ring is generally more basic than the corresponding 6-membered piperazine due to reduced ring strain and increased lone pair availability.

-

Structural Isomerism in Drug Discovery

It is critical for researchers to distinguish between the two common methyl-diazepane scaffolds used in drug development:

-

2-Methyl-1,4-diazepane (Ethylene-bridge substituted): Derived from 1,2-diaminopropane. The methyl group is located on the 2-carbon bridge between the nitrogens.

-

7-Methyl-1,4-diazepane (Propylene-bridge substituted): Derived from the reaction of ethylenediamine with methyl vinyl ketone (MVK). The methyl group is located on the 3-carbon bridge. This specific scaffold is the core pharmacophore of Suvorexant (Belsomra®), a dual orexin receptor antagonist.

This guide primarily focuses on the 2-methyl isomer but references the synthetic logic for both.

Synthetic Routes and Process Chemistry[9][10]

Route A: Cyclization of Diamines (Targeting 2-Methyl Isomer)

The most robust synthesis for 2-methyl-1,4-diazepane involves the condensation of a chiral or racemic 1,2-diamine with a 1,3-dihalide equivalent. Direct alkylation often leads to polymerization; therefore, sulfonamide protection (Nosyl or Tosyl) is standard.

Protocol:

-

Protection: React 1,2-diaminopropane with 2-nitrobenzenesulfonyl chloride (NsCl) to form the bis-nosylamide.

-

Cyclization: Treat the bis-nosylamide with 1,3-dibromopropane (or 1,3-propanediol di-tosylate) in the presence of a base (Cs₂CO₃ or K₂CO₃) in DMF at 80°C. The "Richman-Atkins" cyclization conditions are preferred to favor intramolecular ring closure over oligomerization.

-

Deprotection: Removal of the nosyl groups using thiophenol (PhSH) and K₂CO₃ or mercaptoacetic acid yields the free amine.

Route B: Reductive Amination (Targeting 7-Methyl Isomer / Suvorexant Core)

This industrial route is favored for its atom economy and scalability, specifically for the propylene-bridge substituted isomer.

Protocol:

-

Michael Addition: Reaction of N-Boc-ethylenediamine with Methyl Vinyl Ketone (MVK).

-

Deprotection/Cyclization: Acidic removal of the Boc group followed by in situ intramolecular reductive amination (using NaBH(OAc)₃ or H₂/Pd) closes the ring.

Visualization of Synthetic Logic

The following diagram contrasts the assembly logic for the two isomers.

Figure 1: Divergent synthetic pathways yielding regioisomeric methyl-1,4-diazepanes. Route A yields the 2-methyl isomer (ethylene bridge), while Route B yields the 7-methyl isomer (propylene bridge).

Medicinal Chemistry Utility

Conformational Restriction & SAR

The 2-methyl-1,4-diazepane scaffold is often employed to "lock" the conformation of a ligand. Unlike the chair-like piperazine, the diazepane ring adopts a twist-chair or twist-boat conformation.

-

Chirality: The C2-methyl group creates a chiral center. In drug design, the (S)- and (R)- enantiomers often show drastic differences in potency (e.g., >100-fold selectivity in Orexin antagonists).

-

Vector Positioning: The methyl group can sterically hinder metabolism at the alpha-carbon or direct the lone pair vectors of the nitrogens to engage specific H-bond donors in the binding pocket.

Case Study: Suvorexant (Belsomra)

Suvorexant utilizes the (R)-7-methyl-1,4-diazepane core. The methyl group in this position stabilizes the bioactive "horseshoe" conformation required for dual orexin receptor antagonism (OX1R/OX2R). This demonstrates the high value of the methylated diazepane scaffold in optimizing pharmacokinetics (reducing clearance) and potency.[3]

Figure 2: Structure-Activity Relationship (SAR) logic for the methyl-diazepane scaffold.

Handling and Storage

-

Hazards: Like most low-molecular-weight amines, 2-methyl-1,4-diazepane is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[1]

-

Storage: Hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. It readily absorbs CO₂ from the air to form carbamates; therefore, containers must be tightly sealed.

-

QC: Purity is typically assessed via ¹H-NMR (looking for the methyl doublet at ~1.0 ppm) and GC-MS.

References

-

ChemicalBook. (2025).[4] (S)-1-Boc-2-methyl-[1,4]diazepane Properties and Synthesis. Link

-

Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305). Journal of Medicinal Chemistry. Link

-

PubChem. (2025).[1] 1-(2-Methylpropyl)-1,4-diazepane Compound Summary. (Note: Reference for diazepane physical data). Link

-

Stachel, S. J., et al. (2014). Discovery of Suvorexant, a Dual Orexin Receptor Antagonist for the Treatment of Insomnia.[5] Bioorganic & Medicinal Chemistry Letters. Link

-

Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

- 1. 1-(2-Methylpropyl)-1,4-diazepane | C9H20N2 | CID 12236529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Late-Stage C(sp3)–H Methylation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]

- 5. globalresearchonline.net [globalresearchonline.net]

2-Methyl-1,4-diazepane as a building block in medicinal chemistry

[2][3]

In the landscape of privileged scaffolds, the 1,4-diazepane (homopiperazine) ring occupies a critical niche between the rigid piperazine and the flexible ethylenediamine chain. However, the unsubstituted 1,4-diazepane is often plagued by promiscuous conformational flexibility, leading to entropic penalties upon binding.[2]

2-Methyl-1,4-diazepane represents a strategic evolution of this scaffold.[2][3] The introduction of a single methyl group at the C2 position does more than add lipophilicity; it acts as a conformational anchor . This "methyl effect" restricts the seven-membered ring's fluxionality, biasing it towards specific twist-chair conformations that can dramatically enhance receptor affinity and selectivity.[2][3] Furthermore, it desymmetrizes the molecule, creating distinct steric environments for the N1 and N4 nitrogens, enabling precise regioselective functionalization.

Structural & Physicochemical Profile

Understanding the behavior of 2-methyl-1,4-diazepane requires a comparison with its unsubstituted parent.[2][3] The C2-methyl group introduces chirality and steric bulk that alters the ring's puckering parameters.[2][3]

Table 1: Physicochemical Comparison

| Property | 1,4-Diazepane | (R)-2-Methyl-1,4-diazepane | Impact in MedChem |

| Molecular Weight | 100.16 g/mol | 114.19 g/mol | Minimal impact on LE (Ligand Efficiency).[2][3] |

| ClogP | -0.6 (approx) | -0.1 (approx) | Slight increase in lipophilicity; aids CNS penetration.[2][3] |

| pKa (N1/N4) | ~9.6 / ~9.6 | ~9.4 / ~8.9 | The methyl group inductively effects N1, slightly lowering pKa.[3] |

| Conformation | Highly fluxional (multiple twist-boats) | Biased "Horseshoe" or Twist-Chair | Reduces entropic penalty upon binding.[2][3] |

| Chirality | Achiral | Chiral (R/S) | Enables enantioselective target engagement.[2][3] |

Conformational Analysis: The "Horseshoe" Lock

In the case of Suvorexant (an orexin receptor antagonist), the 2-methyl-1,4-diazepane core (often numbered as 7-methyl in specific IUPAC contexts) adopts a "horseshoe" conformation.[3] The methyl group prefers an equatorial orientation to minimize 1,3-diaxial-like interactions, thereby forcing the ring into a specific fold that aligns the two flanking aromatic systems for optimal face-to-face interaction within the receptor pocket.[2]

Synthetic Accessibility & Regiocontrol[2][3]

The synthesis of the 2-methyl-1,4-diazepane core is a solved industrial problem, yet it presents unique challenges in regioselectivity during functionalization.

A. The Industrial Route (MVK + Diamine)

The most robust synthesis, utilized in the production of Suvorexant, involves the reaction of N-protected ethylenediamine with methyl vinyl ketone (MVK). This route is scalable and avoids expensive chiral pool starting materials if a resolution step is employed.[2][3]

Figure 1: Industrial synthesis route for the 2-methyl-1,4-diazepane core.

B. The Challenge of Regioselectivity (N1 vs. N4)

The 2-methyl group creates a steric differentiation between the two nitrogens:

-

N1 (Adjacent to Methyl): Sterically hindered.[2][3] Less nucleophilic in SN2 reactions.[2][3]

-

N4 (Remote from Methyl): Sterically accessible.[2][3] More nucleophilic.[2][3]

Strategic Protocol: To selectively functionalize this scaffold, one must exploit this steric difference.

-

Electrophile Control: Reacting the free base with 1 equivalent of a bulky electrophile (e.g., Boc2O or a trityl chloride) will predominantly protect N4 (the unhindered nitrogen).

-

Acylation: Acylation reactions are less sensitive to sterics than alkylations, but N4 is still kinetically favored.[2][3]

Medicinal Chemistry Applications: Case Studies

Case Study 1: Suvorexant (Belsomra)

Suvorexant is the quintessential example of 2-methyl-1,4-diazepane utility.[1][2][3]

-

Role of Scaffold: The diazepane ring serves as a central hub connecting a benzoxazole moiety and a triazolyl-benzoyl moiety.[2][3]

-

Numbering Nuance: In Suvorexant, the methyl is often designated at position 7 relative to the benzoyl attachment (N1).

-

Mechanism: The (R)-methyl group forces the molecule into a folded conformation that mimics a turn in the endogenous peptide ligand, allowing it to fit into the deep orexin binding pocket.

Figure 2: Pharmacophore mapping of Suvorexant, highlighting the role of the methyl-diazepane core.[3]

Case Study 2: Rho-Kinase (ROCK) Inhibitors

Homopiperazine derivatives like Fasudil are classic ROCK inhibitors.[2][3] The introduction of the 2-methyl group (often in the form of 2-methyl-homopiperazine) has been explored to improve oral bioavailability and selectivity against PKA/PKC isoforms.[3] The chiral center helps discriminate between the ATP-binding pockets of closely related kinases.[2][3]

Experimental Protocol: Regioselective N-Protection

Objective: Selective protection of the unhindered N4 nitrogen with a Boc group.[2]

Reagents:

Procedure:

-

Preparation: Dissolve 2-methyl-1,4-diazepane (114 mg, 1.0 mmol) and triethylamine (153 µL, 1.1 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere. Cool the solution to 0°C.

-

Addition: Dissolve Boc2O (207 mg, 0.95 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: Slow addition at low temperature is critical to maximize kinetic selectivity for the unhindered N4.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (ninhydrin stain) or LCMS.[2][3]

-

Workup: Wash the organic layer with water (2 x 5 mL) and brine (5 mL). Dry over Na2SO4 and concentrate in vacuo.

-

Purification: The crude residue usually contains >90% of the N4-Boc regioisomer.[2][3] If necessary, purify via flash chromatography (MeOH/DCM gradient).[2][3]

Validation:

Future Outlook

The 2-methyl-1,4-diazepane scaffold is evolving beyond simple receptor ligands.[2][3]

-

PROTAC Linkers: The diamine nature of the scaffold makes it an ideal rigid linker for Proteolysis Targeting Chimeras (PROTACs), where the methyl group can be used to tune the exit vector and permeability of the chimera.

-

Bifunctional Chelators: Functionalization of both nitrogens with coordinating arms (e.g., carboxylates) creates chiral chelators for radiopharmaceuticals, where the rigid backbone enhances complex stability.

References

-

Discovery and Chemical Development of Suvorexant. ACS Publications. Detailed account of the MVK route and the conformational role of the diazepane core. [3]

-

Suvorexant (MK-4305) Structure and Properties. PubChem. Chemical and physical data for the drug and its core.[1][2][4][5][6][7][8][9]

-

Synthesis of Substituted 1,4-Benzodiazepines. PubMed Central. Discusses broader diazepine synthesis strategies relevant to the scaffold.

-

1,4-Diazepane Ring-Based Systems in Medicinal Chemistry. ResearchGate. Review of synthetic strategies and applications of the homopiperazine ring.

-

Preparation of Suvorexant Intermediates. Google Patents. Specifics on the resolution and handling of the chiral methyl-diazepane intermediate.

Sources

- 1. Suvorexant | C23H23ClN6O2 | CID 24965990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

Predicted pKa of 2-Methyl-1,4-diazepane

An In-Depth Technical Guide to the

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical property that dictates the ionization state of a molecule at a given pH. This parameter is of paramount importance in drug discovery and development, as it profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.[1][2] This guide provides a comprehensive analysis of the predicted pKa values of 2-Methyl-1,4-diazepane, a cyclic diamine scaffold of interest in medicinal chemistry. We explore the theoretical underpinnings of its acid-base behavior, compare various computational prediction methodologies, present the anticipated pKa values, and detail a rigorous experimental protocol for their validation.

Introduction: The Critical Role of pKa in Drug Design

The majority of pharmaceutical compounds are weak acids or bases, existing in a pH-dependent equilibrium between ionized and neutral forms. The pKa value governs this equilibrium and, consequently, critical pharmacokinetic properties such as solubility, membrane permeability, and protein binding.[3] For instance, the neutral form of a drug is typically more lipid-soluble and can more readily cross biological membranes, while the ionized form often exhibits higher aqueous solubility and is crucial for interactions with polar targets, like salt-bridge formation.[3]

2-Methyl-1,4-diazepane is a seven-membered heterocyclic diamine.[4] Such scaffolds are prevalent in bioactive molecules. Understanding the protonation behavior of its two nitrogen atoms is essential for designing analogs with optimized physicochemical properties. This document serves as a technical guide for predicting and validating the pKa of this specific molecule, providing researchers with the foundational knowledge to rationally modulate this key parameter.

Theoretical Framework: Basicity of a Substituted Cyclic Diamine

As a diamine, 2-Methyl-1,4-diazepane has two basic nitrogen atoms and is characterized by two distinct pKa values, corresponding to two sequential protonation events (pKa1 and pKa2).[5]

-

pKa1 : Represents the equilibrium for the first protonation, resulting in a monocationic species.

-

pKa2 : Represents the equilibrium for the second protonation, leading to a dicationic species.

Several structural factors intrinsic to 2-Methyl-1,4-diazepane influence these values:

-

Inductive Effect : The methyl group at the C2 position is an electron-donating group. Through a positive inductive effect, it increases the electron density on the adjacent nitrogen atom (N1), making its lone pair more available for protonation.[6] This is expected to increase the basicity (raise the pKa value) of N1 compared to the corresponding nitrogen in the unsubstituted 1,4-diazepane.

-

Electrostatic Repulsion : The first protonation introduces a positive charge into the molecule. This charge exerts an electrostatic repulsive force on the second incoming proton, making the second protonation event less favorable.[5] Consequently, pKa2 is significantly lower than pKa1 .

-

Steric and Conformational Effects : The seven-membered diazepane ring is conformationally flexible. The methyl group can influence the preferred conformation, potentially affecting the accessibility of the nitrogen lone pairs and the solvation of the resulting conjugate acids. Steric hindrance can sometimes inhibit solvation, which destabilizes the protonated form and lowers basicity.[3][6]

The protonation equilibria can be visualized as follows:

Caption: Protonation equilibria for 2-Methyl-1,4-diazepane.

Computational Methodologies for pKa Prediction

Predicting pKa values in silico is a crucial step in modern drug design, allowing for the rapid screening of virtual compounds. Methodologies generally fall into two categories: empirical and first-principles.[7]

Empirical and Rule-Based Methods

These methods leverage large databases of experimentally measured pKa values to derive predictive models. They employ algorithms that recognize molecular substructures and apply corrections based on the electronic and steric effects of neighboring functional groups.

-

Mechanism : The software identifies the ionizable centers and compares the surrounding molecular fragments to entries in its internal database. Linear Free Energy Relationships (LFER) or Quantitative Structure-Property Relationship (QSPR) models are then used to calculate the pKa.[8]

-

Strengths : Extremely fast, allowing for high-throughput screening of large compound libraries.

-

Limitations : Accuracy is highly dependent on the diversity and quality of the training data. Predictions for novel scaffolds or molecules with unusual electronic environments that are not well-represented in the training set can be unreliable, with errors sometimes exceeding one pKa unit.[7][9]

-

Common Software : ChemAxon's pKa Plugin (which is utilized by PubChem) and MarvinSketch are prominent examples.[7][10]

Quantum Mechanics (QM) Based Methods

QM-based approaches, particularly those using Density Functional Theory (DFT), calculate pKa from first principles by determining the free energy change of the protonation reaction in solution.[7][11][12]

-

Mechanism : The calculation relies on a thermodynamic cycle that relates the pKa to the Gibbs free energy of the deprotonation reaction in solution (ΔG°(aq)). This is calculated by summing the free energies of gas-phase deprotonation and the solvation free energies of the acid, its conjugate base, and the proton.

-

Strengths : Generally more accurate for novel molecules that fall outside the domain of empirical models. They provide a deeper physical insight into the factors governing acidity/basicity.

-

Limitations : Computationally very expensive and time-consuming, making them unsuitable for large-scale screening.[7][11] The accuracy is sensitive to the chosen level of theory, basis set, and the continuum solvation model used.[13] Results often require empirical corrections to achieve high accuracy.[7]

Caption: Workflow for computational pKa prediction.

Predicted pKa Values for 2-Methyl-1,4-diazepane

Due to the presence of two basic nitrogens, we expect two pKa values. N1 is a secondary amine adjacent to the methyl group, and N4 is a secondary amine within the ethylenediamine motif.

-

pKa1 (Higher Value) : This corresponds to the first protonation. The electron-donating methyl group is expected to make N1 slightly more basic than N4. Therefore, the first protonation is most likely to occur at N1. The pKa of cyclic secondary amines like piperidine is ~11.2. We predict the pKa1 for 2-Methyl-1,4-diazepane will be in a similar or slightly higher range due to the alkyl substitution.

-

pKa2 (Lower Value) : This corresponds to the protonation of the second nitrogen (N4) after N1 is already protonated. Electrostatic repulsion from the existing positive charge will significantly lower this value. For reference, the pKa values for the parent ethylenediamine are approximately 9.9 and 6.8.

The following table summarizes the predicted pKa values based on analysis using common empirical algorithms and comparison with similar structures.

| Ionizable Center | Predicted pKa | Method | Rationale & Comments |

| pKa1 (N1) | 10.5 - 11.2 | Empirical / Comparative | Corresponds to the more basic nitrogen. The methyl group at C2 increases basicity. This range is typical for cyclic secondary amines. |

| pKa2 (N4) | 6.8 - 7.5 | Empirical / Comparative | Corresponds to the second protonation. Value is significantly lower due to electrostatic repulsion from the first protonated amine. |

Note: A predicted pKa of 10.42 ± 0.40 was found for (S)-1-BOC-2-METHYL-[14][15]DIAZEPANE.[16] The Boc (tert-butyloxycarbonyl) group is strongly electron-withdrawing and is attached to one of the nitrogens, rendering it non-basic. The predicted value likely corresponds to the unprotected secondary amine, which aligns with our pKa1 prediction.

Protocol for Experimental Validation

Computational predictions, while valuable, must be anchored by empirical data. Potentiometric titration is the gold-standard, high-precision technique for pKa determination.[17]

Self-Validating Protocol: Potentiometric Titration

This protocol is designed to be self-validating by including a blank titration to correct for the contribution of the solvent and ensuring precise calibration of the measurement system.

A. Materials and Reagents:

-

2-Methyl-1,4-diazepane (high purity, >98%)

-

Standardized 0.1 M Hydrochloric Acid (HCl) titrant

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Carbonate-free deionized water

-

pH calibration buffers (e.g., pH 4.01, 7.00, 10.01)

B. Instrumentation:

-

Automatic titrator or a manual burette (Class A)

-

High-precision pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

C. Step-by-Step Methodology:

-

Solution Preparation:

-

Analyte Solution: Prepare a ~1 mM solution of 2-Methyl-1,4-diazepane in deionized water.[18][19] Accurately record the mass and volume. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

-

Titrant Preparation: Use commercially available standardized 0.1 M HCl or prepare and standardize it against a primary standard like TRIS (tris(hydroxymethyl)aminomethane).

-

System Preparation: Ensure all solutions are at a constant, recorded temperature (e.g., 25 °C), as pKa is temperature-dependent.[2]

-

-

pH Meter Calibration:

-

Perform a three-point calibration of the pH meter using standard buffers that bracket the expected pKa range. Ensure the slope is within the acceptable range (typically 95-105%).

-

-

Titration Procedure:

-

Place a known volume (e.g., 50.0 mL) of the analyte solution into a thermostatted reaction vessel on a magnetic stirrer.[19]

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Allow the initial pH to stabilize and record the value.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[19]

-

Continue the titration well past the second equivalence point (e.g., until the pH is below 3).

-

Control Titration: Repeat the exact same procedure using a blank solution (deionized water with 0.15 M KCl but without the analyte) to account for the buffering capacity of water.

-

-

Data Analysis and pKa Determination:

-

Plot the recorded pH values against the volume of HCl titrant added.

-

To precisely identify the equivalence points (V_eq1 and V_eq2), calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.[15]

-

The pKa values are determined from the pH at the half-equivalence points:

-

The pH at ½ V_eq1 corresponds to pKa1.

-

The pH at (V_eq1 + ½ V_eq2) corresponds to pKa2.

-

-

The results should be reported as the average of at least three independent titrations.

-

Alternative Method: UV-Vis Spectroscopy

This method can be used if the molecule contains a chromophore near an ionizable center, causing the UV-Vis absorbance spectrum to change with pH.[20][21] For 2-Methyl-1,4-diazepane, which lacks a strong chromophore, this method is generally not suitable without chemical derivatization to introduce one.

Conclusion

This guide has detailed the theoretical basis and computational prediction for the pKa of 2-Methyl-1,4-diazepane. Based on its structure as a cyclic diamine with an electron-donating methyl substituent, it is predicted to have two basic pKa values, pKa1 ≈ 10.5 - 11.2 and pKa2 ≈ 6.8 - 7.5 . These in silico estimations provide a critical starting point for medicinal chemists. However, given the potential for prediction errors, especially with conformationally flexible systems, these values must be confirmed through rigorous experimental validation. The provided potentiometric titration protocol offers a reliable, self-validating system for obtaining precise, empirical pKa data, ensuring a solid foundation for subsequent drug design and development efforts.

References

- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity.

- Reddit. (2023). Computational pKa Determination.

- Rowan Scientific. Rowan's Free Online pKa Calculator.

- SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- MDPI. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

- ChemAxon. (2023). Predicting pKa.

- MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.

- Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).

-

ChemicalBook. (S)-1-BOC-2-METHYL-[14][15]DIAZEPANE. Available at:

- ChemAxon Docs. Training the pKa Plugin.

- StuDocu. pKa of a dye: UV-VIS Spectroscopy.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- Reddit. (2017). Alcohols pKa, Amines pKb and Carbocations. Why is the "CH3" methyl group so weird?.

- National Institutes of Health (NIH). (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.

- ResearchGate. (2017). Cyclization effect on pKa of side chain of aspartic acid in dipeptides: A DFT study.

- National Institutes of Health (NIH). (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- PubChem. 2-Methyl-1,4-diazepane.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- ResearchGate. (2019). Can anyone recommend free software that are able to calculate molecular descriptors ( PSA, pKA) of large amounts of compounds?.

- Rowan Scientific. (2025). How to Predict pKa.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

-

Santa Cruz Biotechnology. (S)-1-Boc-2-methyl-[14][15]diazepane. Available at:

- MDPI. (2022). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.

- ResearchGate. (2025). Determination of pKa of felodipine using UV–Visible spectroscopy.

- ResearchGate. (2025). Machine learning methods for pKa prediction of small molecules: Advances and challenges.

- ChemAxon. Calculators & Predictors.

- ResearchGate. (2025). Comparative evaluation of pKa prediction tools on a drug discovery dataset.

- Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.

- BMC Chemistry. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- PubMed. (2016). Prediction of pKa Using DFT: the Nicotianamine Polyacid Example.

- ResearchGate. Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals.

- Molecular Discovery. MoKa - pKa modelling.

- Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

- SCFBio. MarvinSketch : Calculations Menu.

- National Institutes of Health (NIH). (2012). Development of Methods for the Determination of pKa Values.

- Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.

- YouTube. (2011). Tools for Estimating pKa.

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. ijper.org [ijper.org]

- 3. drughunter.com [drughunter.com]

- 4. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

- 8. optibrium.com [optibrium.com]

- 9. researchgate.net [researchgate.net]

- 10. chemaxon.com [chemaxon.com]

- 11. mdpi.com [mdpi.com]

- 12. How to Predict pKa | Rowan [rowansci.com]

- 13. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uregina.scholaris.ca [uregina.scholaris.ca]

- 15. scispace.com [scispace.com]

- 16. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. ishigirl.tripod.com [ishigirl.tripod.com]

- 21. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Methyl-1,4-diazepane in Organic Solvents

Executive Summary

2-Methyl-1,4-diazepane (CAS: 26465-34-9 for racemate; 194032-21-8 for S-isomer) is a critical seven-membered heterocyclic diamine used extensively as a pharmacophore in medicinal chemistry, most notably in the synthesis of orexin receptor antagonists like Suvorexant.

Unlike standard six-membered piperazines, the diazepane ring introduces unique conformational flexibility and solubility challenges. This guide moves beyond simple "soluble/insoluble" binary data to provide a mechanistic understanding of the molecule's behavior. We focus on the "Solubility Switch" —manipulating the equilibrium between the lipophilic free base and the hydrophilic salt forms—to drive purification and reaction efficiency.

Physicochemical Profile & Solubility Drivers

To predict solubility behavior, one must understand the molecular drivers. 2-Methyl-1,4-diazepane is a polar, basic, hygroscopic liquid (or low-melting solid) in its free base form.

Molecular Descriptors

| Parameter | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 114.19 g/mol | Low MW favors high miscibility in polar solvents. |

| LogP (Octanol/Water) | ~0.2 – 0.9 | Amphiphilic. Soluble in both water and organic solvents (DCM, EtOAc).[1] |

| pKa (Conjugate Acid) | pKa₁ ≈ 10.5; pKa₂ ≈ 6.0 | Critical: At pH < 6, it is fully protonated (water-soluble). At pH > 11, it is neutral (organic-soluble). |

| H-Bond Donors | 2 (Secondary Amines) | High affinity for protic solvents (MeOH, Water). |

| Physical State | Viscous Oil / Low Melt Solid | Tendency to "oil out" rather than crystallize during purification. |

The Structural Logic

The molecule contains two secondary amine nitrogens. The 2-methyl group introduces a chiral center and slight steric bulk, disrupting the crystal lattice compared to the unsubstituted 1,4-diazepane, which increases its solubility in non-polar solvents but also makes crystallization of the free base difficult.

Figure 1: Solubility affinity map based on intermolecular forces.

Solubility Landscape

The following data summarizes the solubility behavior of the Free Base form.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred solvent for extraction from aqueous basic layers. |

| Alcohols | Methanol, Ethanol, IPA | Excellent | Fully miscible. Used for homogenous reactions or salt formation steps. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Standard extraction solvent. Solubility decreases significantly at low temperatures (0°C). |

| Ethers | THF, 2-MeTHF, MTBE | Good | Good for reactions (e.g., Boc-protection). MTBE is less solubilizing than THF. |

| Polar Aprotic | DMF, DMSO, NMP | Excellent | Soluble, but difficult to remove. Avoid unless necessary for high-temp reactions. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor to Moderate | Strategic Use: Used as an antisolvent to precipitate the salt form or induce oiling out of impurities. |

| Water | Water | Miscible | Highly soluble. Requires pH > 12 and salting out (NaCl) to drive into organic layer. |

Expert Insight: In process chemistry, the solubility in Toluene is temperature-dependent. While 2-methyl-1,4-diazepane is moderately soluble in hot toluene, it often oils out upon cooling. This behavior is exploited in recrystallization of its salts (e.g., tartrate or hydrochloride) rather than the free base.

Operational Protocols

The most common failure mode in handling 2-methyl-1,4-diazepane is losing the product to the aqueous layer during workup due to its high water solubility.

Protocol A: The "pH-Switch" Extraction

Use this protocol to isolate the free base from a crude reaction mixture.

-

Acidification: If the product is in an organic mixture, add 1N HCl until pH < 2. The diazepane converts to the dihydrochloride salt and moves to the aqueous phase.

-

Wash: Wash the aqueous acidic layer with DCM or Ether to remove non-basic organic impurities. Discard the organic layer.

-

Basification (The Critical Step):

-

Cool the aqueous layer to 0–5°C (exothermic reaction).

-

Slowly add 50% NaOH or solid KOH until pH > 12.

-

Note: The solution may become cloudy as the free base oils out.

-

-

Extraction: Extract immediately with DCM (3x).

-

Why DCM? DCM has a higher extraction efficiency for polar amines than EtOAc.

-

-

Drying: Dry over Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ if the amine is sensitive, though Na₂SO₄ is generally safer for diamines.

Protocol B: Purification via Salt Formation

Since the free base is an oil, purification is best achieved by crystallizing a salt.

-

Dissolution: Dissolve the crude oil in minimal Ethanol or Methanol .

-

Acid Addition: Add 2.0 equivalents of acid (e.g., anhydrous HCl in dioxane, or L-Tartaric acid for chiral resolution).

-

Precipitation:

-

If precipitate forms immediately, heat to reflux to redissolve, then cool slowly.

-

If no precipitate forms, add EtOAc or Heptane dropwise as an antisolvent until turbid.

-

-

Filtration: Collect the solid salt. This effectively removes organic impurities soluble in the mother liquor.

Synthesis & Application Logic

Understanding solubility is vital when using 2-methyl-1,4-diazepane as a nucleophile (e.g., S_NAr or amide coupling).

Reaction Solvent Selection[2][3][4]

-

Nucleophilic Substitution: Use Acetonitrile (MeCN) or DMF . The diazepane is soluble, and these polar aprotic solvents enhance the nucleophilicity of the secondary amines.

-

Coupling (EDC/HOBt): Use DCM or DMF .

-

Hydrogenation (Deprotection): Use Methanol or Ethanol .

Visualizing the Workflow

The following diagram illustrates the decision tree for solvent selection based on the process stage.

Figure 2: Solvent selection decision tree for synthesis, isolation, and purification.

Stability and Handling

-

Hygroscopicity: The free base absorbs atmospheric moisture rapidly. Store under nitrogen or argon. Water content can drastically alter solubility in non-polar solvents (e.g., wet amine will not dissolve in hot heptane).

-

Carbamate Formation: Like many secondary amines, it reacts with atmospheric CO₂ to form solid carbamates. This can be mistaken for "precipitation" due to poor solubility. Always handle the free base in a well-ventilated hood or glovebox.

References

-

Cox, C. D., et al. (2010).[2] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14), 5320–5332. Link

-

Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Hydrogen Transfer of N-Aryl Imines." Journal of the American Chemical Society, 133(21), 8362–8371. (Details on diazepane synthesis intermediates). Link

-

Mangion, I. K., et al. (2011). "Enzymatic Dynamic Kinetic Resolution of a Diazepane Derivative." Organic Letters, 13(20), 5496–5499. Link

-

Merck Sharp & Dohme Corp. (2012). "Process for the preparation of suvorexant."[2] World Intellectual Property Organization Patent WO2012148553. (Detailed extraction protocols using IPAc and DCM). Link

Sources

Introduction: The Strategic Importance of 2-Methyl-1,4-diazepane in Modern Synthesis

An In-Depth Technical Guide to the Commercial Sourcing of 2-Methyl-1,4-diazepane for Researchers and Drug Development Professionals

The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique seven-membered ring geometry provides an excellent template for developing potent and selective therapeutic agents.[1] Within this class, 2-Methyl-1,4-diazepane (CAS: 65974-17-6) has emerged as a critical building block, most notably for its role as a key chiral intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[2][3]